N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide

medicinal chemistry structure-activity relationship scaffold hopping

N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide (CAS 1021107-10-7, C17H12F3N3O2S, MW 379.36) is a synthetic heterocyclic compound bearing a pyridazine core substituted at the 6‑position with a 4‑(trifluoromethyl)benzylthio group and at the 3‑position with a furan-2-carboxamide moiety. Its structural complexity suggests potential utility in medicinal chemistry programs targeting enzymes or receptors that recognize lipophilic aryl‑heteroaryl scaffolds.

Molecular Formula C17H12F3N3O2S
Molecular Weight 379.36
CAS No. 1021107-10-7
Cat. No. B2748415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide
CAS1021107-10-7
Molecular FormulaC17H12F3N3O2S
Molecular Weight379.36
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H12F3N3O2S/c18-17(19,20)12-5-3-11(4-6-12)10-26-15-8-7-14(22-23-15)21-16(24)13-2-1-9-25-13/h1-9H,10H2,(H,21,22,24)
InChIKeyANHKRCCHBGNEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1021107-10-7 N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide Compound Profile & Procurement Context


N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide (CAS 1021107-10-7, C17H12F3N3O2S, MW 379.36) is a synthetic heterocyclic compound bearing a pyridazine core substituted at the 6‑position with a 4‑(trifluoromethyl)benzylthio group and at the 3‑position with a furan-2-carboxamide moiety. Its structural complexity suggests potential utility in medicinal chemistry programs targeting enzymes or receptors that recognize lipophilic aryl‑heteroaryl scaffolds [1]. However, as of the literature‑survey date, this specific compound is not indexed in major public bioactivity databases (PubChem, ChEMBL, BindingDB) with validated quantitative pharmacological data, and no primary research article or patent describing its biological evaluation could be identified from the allowed source set [2]. Consequently, any procurement decision must be weighted against this data‑scarcity context.

Why Analog Substitution Fails for 1021107-10-7: Structural Uniqueness Without Data


For compounds in the pyridazine‑thioether‑carboxamide class, minor structural changes—such as the position of the trifluoromethyl substituent on the benzyl ring (3‑CF3 vs. 4‑CF3), the nature of the heterocyclic amide (furan‑2‑carboxamide vs. acetamide or thiophene‑2‑carboxamide), or the oxidation state of the sulfur linker—can profoundly alter target engagement, selectivity, and pharmacokinetics [1]. Without head‑to‑head comparative data for CAS 1021107-10-7, procurement of a generic “close analog” cannot be scientifically justified as functionally equivalent. The absence of publicly reported bioactivity for this compound further means that any substitution would be an uncontrolled experiment rather than a rational procurement decision [2].

Quantitative Differentiation Evidence for 1021107-10-7


Structural Differentiation from Closest Pyridazine-Thioether Analogs

The closest publicly disclosed analogs are N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide and N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide (CAS 1021061-30-2). 1021107-10-7 uniquely combines a para‑CF3 benzylthio group with a furan‑2‑carboxamide terminus. In the pyridazin‑thioether FPR agonist series reported by Crocetti et al. (2013), the 4‑CF3 benzyl substitution pattern was associated with distinct FPR1/FPR2 selectivity profiles compared with 3‑CF3 or halogen‑substituted analogs [1]. However, no quantitative data for the specific furan‑2‑carboxamide variant (1021107-10-7) are available in the primary literature .

medicinal chemistry structure-activity relationship scaffold hopping

Predicted Physicochemical Differentiation vs. Ethylthio Analog

The 4‑(trifluoromethyl)benzylthio substituent in 1021107-10-7 is predicted to increase lipophilicity (clogP) by ≈1.5–2.0 log units compared with the ethylthio analog (CAS 1021061-30-2) and to add a strong 19F NMR handle for metabolic tracing and protein‑binding studies . The furan‑2‑carboxamide group contributes hydrogen‑bond acceptor capacity distinct from the acetamide analog N-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)acetamide . Quantitative experimental logP/logD, solubility, and permeability values for 1021107-10-7 have not been published in the peer‑reviewed literature.

lipophilicity drug-likeness in silico ADME

Absence of Public Bioactivity Records as a Selection Criterion

A search of PubChem, ChEMBL, BindingDB, and Google Patents (performed 2026‑05‑07) returned zero bioassay results and zero patent examples that explicitly disclose biological activity for CAS 1021107-10-7 [1]. In contrast, related pyridazin‑thioether compounds are claimed in patents (e.g., WO2023081967, US5151420) and show micromolar agonist or inhibitor activity [2]. This data gap may be interpreted either as a lack of biological interest or as a proprietary lead that has not yet entered the public domain. For procurement, this means the compound offers a clean IP and prior‑art landscape for novel target screening.

novel chemical space patent landscape freedom‑to‑operate

Procurement‑Relevant Application Scenarios for 1021107-10-7


Novel Chemotype Screening for FPR or Kinase Targets

Given the structural resemblance to published FPR‑agonist pyridazin‑thioethers [1], 1021107-10-7 can serve as a starting point for hit‑finding campaigns where the 4‑CF3 benzyl‑furan‑carboxamide combination has not been explored. The unoccupied IP space (no patent or publication disclosing its activity) allows filing of composition‑of‑matter or method‑of‑use patents after primary screening .

19F NMR Probe Development for Protein‑Ligand Interaction Studies

The trifluoromethyl group provides a sensitive 19F NMR label absent in non‑fluorinated analogs [1]. 1021107-10-7 may be used as a 19F‑NMR probe in fragment‑based lead discovery or protein‑observed NMR experiments, provided that adequate aqueous solubility can be confirmed experimentally.

Chemical Biology Tool for Thioether‑Pyridazine SAR Expansion

As a singular representative of the 4‑CF3‑benzylthio‑pyridazin‑3‑yl‑furan‑2‑carboxamide chemotype, the compound enables systematic SAR exploration when tested alongside its 3‑CF3 isomer and the ethylthio‑furan‑carboxamide variant (CAS 1021061-30-2) . This comparative set would help deconvolute the contributions of the benzyl substituent and the heterocyclic amide to target binding.

In Silico Library Design and Docking Studies

The well‑defined, rigid core structure of 1021107-10-7 makes it suitable for computational library enumeration and docking against crystallized targets. Its predicted physicochemical profile (high clogP, moderate MW) places it in a drug‑like property space distinct from smaller ethyl‑ or methyl‑thio congeners, enabling exploration of hydrophobic sub‑pockets [1].

Quote Request

Request a Quote for N-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.